2-Acetoxy-2-methyl-1-propanol-d6
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Overview
Description
2-Acetoxy-2-methyl-1-propanol-d6 is a deuterated compound with the molecular formula C6H6D6O3 and a molecular weight of 138.19 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its oil-like appearance and solubility in solvents such as acetone, chloroform, dichloromethane, ethyl acetate, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-2-methyl-1-propanol-d6 typically involves the deuteration of 2-Acetoxy-2-methyl-1-propanol. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the deuterated product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-2-methyl-1-propanol-d6 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of 2-acetoxy-2-methylpropanal.
Reduction: Formation of 2-methyl-1,2-propanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetoxy-2-methyl-1-propanol-d6 is widely used in scientific research due to its deuterated nature, which makes it valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Some of its applications include:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
Mechanism of Action
The mechanism of action of 2-Acetoxy-2-methyl-1-propanol-d6 is primarily related to its role as a deuterated compound. Deuterium, being a stable isotope of hydrogen, has a higher mass, which affects the vibrational frequencies of chemical bonds. This isotopic effect can influence reaction rates and mechanisms, making deuterated compounds useful in studying kinetic isotope effects and reaction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: An organic compound used in buffer solutions and cosmetics.
2-(Dimethylamino)-2-methyl-1-propanol: Used in the synthesis of various chemical compounds.
Uniqueness
2-Acetoxy-2-methyl-1-propanol-d6 is unique due to its deuterated nature, which provides distinct advantages in spectroscopic and kinetic studies. The presence of deuterium atoms allows for more precise measurements and analysis in NMR spectroscopy and mass spectrometry compared to non-deuterated analogs .
Properties
IUPAC Name |
[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOKHTMCBUZSOP-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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